molecular formula C10H8FNO3 B8409375 2-Cyanomethyl-5-fluoro-4-methoxy-benzoic acid

2-Cyanomethyl-5-fluoro-4-methoxy-benzoic acid

Cat. No.: B8409375
M. Wt: 209.17 g/mol
InChI Key: BLISLGUQDYEITB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyanomethyl-5-fluoro-4-methoxy-benzoic acid is a useful research compound. Its molecular formula is C10H8FNO3 and its molecular weight is 209.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8FNO3

Molecular Weight

209.17 g/mol

IUPAC Name

2-(cyanomethyl)-5-fluoro-4-methoxybenzoic acid

InChI

InChI=1S/C10H8FNO3/c1-15-9-4-6(2-3-12)7(10(13)14)5-8(9)11/h4-5H,2H2,1H3,(H,13,14)

InChI Key

BLISLGUQDYEITB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CC#N)C(=O)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Fluoro-5-methoxy-indan-1,2-dione 2-oxime (3.9 g) was added to a solution of 36.4 ml 8% NaOH, and the mixture was heated to 50° C. Then p-Toluenesulfonyl chloride (4.62 g) was added in portions to the mixture, and the mixture was heated at 80° C. for 15 min. After cooled to room temperature, the precipitate was removed from the mixture. The filtrate was acidified with concentrated HCl to PH=3-4 and the precipitate was collected and dried to give product as colorless solid (3.5 g, 90% yield). LC-MS: m/e 208 (M−1)
Name
6-Fluoro-5-methoxy-indan-1,2-dione 2-oxime
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
36.4 mL
Type
reactant
Reaction Step One
Quantity
4.62 g
Type
reactant
Reaction Step Two
Yield
90%

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